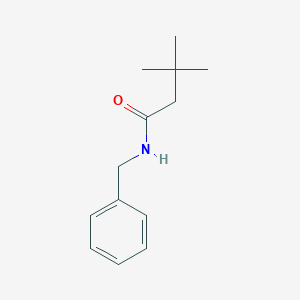
N-benzyl-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3,3-dimethylbutanamide, also known as N-Benzyl-3,3-dimethylbutyramide, is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of N-benzyl-3,3-dimethylbutanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3,3-dimethylbutanamide exhibits anticonvulsant effects in animal models of epilepsy. It has also been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of drugs for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-3,3-dimethylbutanamide in lab experiments is its low toxicity. It has been found to exhibit low toxicity in animal models, which makes it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-benzyl-3,3-dimethylbutanamide. One potential direction is the development of drugs for the treatment of epilepsy, pain, and inflammation. Another potential direction is the investigation of its mechanism of action, which may provide insights into the development of new drugs for the treatment of neurological disorders. Additionally, further research can be conducted to optimize the synthesis of this compound and improve its solubility in water, which may increase its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-benzyl-3,3-dimethylbutanamide can be achieved through the reaction of benzylamine with 3,3-dimethylbutyryl chloride. This reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is then purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-benzyl-3,3-dimethylbutanamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. These properties make it a potential candidate for the development of drugs for the treatment of epilepsy, pain, and inflammation.
Propiedades
Nombre del producto |
N-benzyl-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-benzyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)9-12(15)14-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
Clave InChI |
BPTQHPQTNLIGTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)CC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)



![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)


![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)